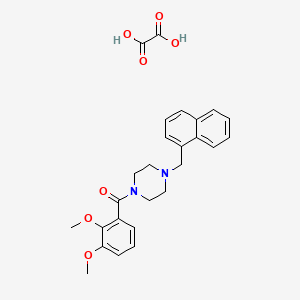
1-(2,3-dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate
Vue d'ensemble
Description
1-(2,3-dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is a compound that likely possesses a complex structure involving a piperazine backbone with specific functional groups attached. These include the 2,3-dimethoxybenzoyl and 1-naphthylmethyl groups, and it forms an oxalate salt, indicating a potential for varied biological activity and physicochemical properties.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves multi-step chemical reactions, starting from basic building blocks like amino acids, aldehydes, and ketones. For instance, Xu et al. (1995) designed and synthesized a series of 3,4-dimethoxybenzoyl-piperazine derivatives, indicating the use of dimethoxybenzoyl and piperazine as core components in similar compounds (Xu et al., 1995).
Molecular Structure Analysis
Characterization techniques such as LCMS, NMR, IR, and X-ray diffraction are pivotal in determining the molecular structure of such compounds. Sanjeevarayappa et al. (2015) utilized these methods for tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, showcasing the importance of these techniques in confirming chemical structures and understanding the spatial arrangement of atoms (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including condensation, cyclization, and substitution, to yield complex structures. The reaction conditions, such as temperature, pressure, and catalysts, significantly influence the outcomes and yield of these reactions, as seen in the synthesis approaches by Gabriele et al. (2006) for dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives (Gabriele et al., 2006).
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
- Antimicrobial and Anti-Proliferative Potential : Research highlights the synthesis of N-Mannich bases of 1,3,4-oxadiazole and their derivatives, demonstrating significant in vitro inhibitory activities against pathogenic bacteria and yeast-like fungi, alongside potent anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (L. H. Al-Wahaibi et al., 2021).
Synthesis and Evaluation of Derivatives
Benzodifuranyl and Triazines Derivatives : Novel compounds derived from visnaginone and khellinone showing promising anti-inflammatory and analgesic activities were synthesized. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, with some demonstrating high selectivity for COX-2 inhibition and significant analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
Piperazines Antibacterial Activities : The study on the synthesis of novel 1,4-disubstituted piperazines reveals their potential as antibacterial agents, especially against resistant strains of bacteria, highlighting the versatility of the piperazine unit in developing effective drugs (S. Shroff et al., 2022).
X-ray Diffraction and Biological Evaluation : The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and its characterization by various spectroscopic techniques, alongside its moderate anthelmintic activity, showcases the compound's potential for further biological applications (C. Sanjeevarayappa et al., 2015).
Chemical Synthesis and Properties
- Coordination Polymer Compounds : The synthesis of 2D coordination polymers with drug ligand Enoxacin demonstrates innovative approaches to creating materials with potential photoluminescence properties, opening avenues for further research in materials science and drug delivery systems (Liang-cai Yu et al., 2006).
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3.C2H2O4/c1-28-22-12-6-11-21(23(22)29-2)24(27)26-15-13-25(14-16-26)17-19-9-5-8-18-7-3-4-10-20(18)19;3-1(4)2(5)6/h3-12H,13-17H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIVZOYURXRMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



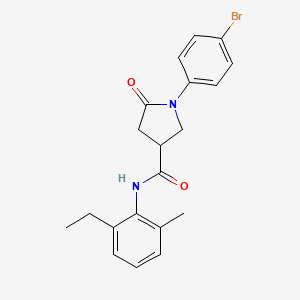
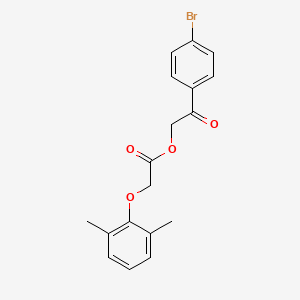
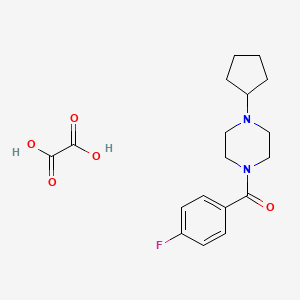
![1-(2-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B4014814.png)
![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)
![ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate](/img/structure/B4014836.png)
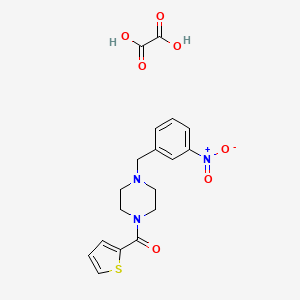
![8,8-dimethyl-5-(3-phenoxyphenyl)-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4014850.png)
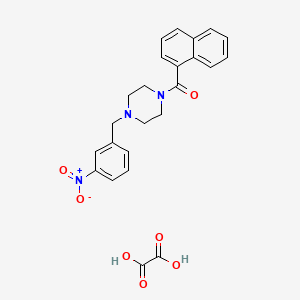
![11-(4-hydroxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014859.png)

![11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014865.png)
![3-(2-chlorophenyl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014868.png)